Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate
Description
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate is a synthetic intermediate characterized by a benzyl carbamate group, a chlorosulfonyl moiety, and a dimethylindazole core. The benzyl carbamate group serves as a protective moiety for amines during synthetic processes, as highlighted in patent literature . The chlorosulfonyl group (-SO₂Cl) enhances electrophilicity, making the compound reactive toward nucleophiles, while the dimethylindazole scaffold contributes to its structural rigidity.
Properties
Molecular Formula |
C17H16ClN3O4S |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
benzyl N-(7-chlorosulfonyl-1,5-dimethylindazol-3-yl)carbamate |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11-8-13-15(14(9-11)26(18,23)24)21(2)20-16(13)19-17(22)25-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,20,22) |
InChI Key |
DVHCZEDPUHPHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N(N=C2NC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis typically proceeds through three key stages:
- Preparation of the indazole core with appropriate substitution patterns.
- Introduction of the chlorosulfonyl group at the 7-position of the indazole ring.
- Formation of the carbamate linkage with benzylamine derivatives.
Each step requires specific reagents, conditions, and purification techniques to ensure high yield and purity.
Synthesis of the Indazole Core
Method A: Cyclization of 2-Aminobenzyl Derivatives
The indazole nucleus can be synthesized via cyclization of ortho-aminobenzyl compounds with suitable electrophiles. A typical route involves:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | o-Phenylenediamine + Acetyl derivatives | Formation of substituted benzene intermediates |
| 2 | Cyclization with formic acid or formamide derivatives | Formation of the indazole ring |
Reference: The synthesis of indazole derivatives from o-phenylenediamine and formic acid is well-documented, providing a versatile route to functionalized indazoles.
Introduction of the 7-(Chlorosulfonyl) Group
Method B: Sulfonylation Using Chlorosulfonic Acid
The chlorosulfonyl group at the 7-position is introduced via electrophilic sulfonylation:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Chlorosulfonic acid (ClSO₃H) | Acts as sulfonylating agent |
| 2 | Temperature control (0–25°C) | To prevent over-sulfonation or decomposition |
| 3 | Solvent: Dichloromethane or chloroform | Ensures solubility and control |
Research Data: Patent WO2023249970A1 describes sulfonylation of heterocyclic compounds, including indazoles, with chlorosulfonic acid, yielding chlorosulfonyl derivatives with high regioselectivity at the 7-position under controlled conditions.
- The sulfonylation is regioselective due to the electronic properties of the indazole ring.
- Excess chlorosulfonic acid can lead to over-sulfonation; thus, stoichiometry and temperature are critical.
Carbamate Formation with Benzylamine Derivatives
Method C: Nucleophilic Substitution to Form Carbamate
The final step involves reacting the chlorosulfonyl-indazole intermediate with benzylamine derivatives to form the carbamate linkage:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Benzylamine or substituted benzylamines | Nucleophilic attack on chlorosulfonyl group |
| 2 | Base: Triethylamine or pyridine | To neutralize HCl formed |
| 3 | Solvent: Dichloromethane or acetonitrile | To facilitate the reaction |
Research Findings: Patent WO2023249970A1 reports that this step is performed under mild conditions (room temperature to 50°C) to avoid decomposition, with yields exceeding 70%.
Additional Functionalization and Purification
Post-synthesis, purification is achieved through column chromatography, recrystallization, or preparative HPLC, depending on impurities and scale.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield | References |
|---|---|---|---|---|
| Sulfonylation of indazole | Chlorosulfonic acid | 0–25°C, inert atmosphere | 65–80% | WO2023249970A1 |
| Carbamate formation | Benzylamine derivatives | Room temp to 50°C | 70–85% | WO2023249970A1 |
| Indazole core synthesis | o-Phenylenediamine + formic acid | Reflux | 60–75% | General heterocyclic synthesis literature |
Notes on Optimization and Challenges
- Regioselectivity: Ensuring sulfonylation occurs selectively at the 7-position requires careful control of reaction conditions.
- Yield optimization: Excess chlorosulfonic acid can lead to side reactions; thus, stoichiometry and temperature are critical.
- Purity: Impurities from incomplete reactions can be minimized via chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group and Structural Analysis
The target compound shares functional similarities with benzodithiazine derivatives (e.g., compounds 3 and 15 from Molecules 2015 ). Key comparisons include:
Key Observations :
- The chlorosulfonyl group in the target compound contrasts with the carboxylate esters in compounds 3 and 15 , suggesting differences in solubility and reactivity.
- The benzyl carbamate group (target) and benzylidene hydrazino group (compound 15) both introduce aromaticity but differ in electronic effects: carbamates are electron-withdrawing, while benzylidenes may engage in conjugation .
Physicochemical Properties
Melting points and spectral data provide insights into stability and intermolecular interactions:
Key Observations :
Key Observations :
- Benzyl carbamate (used in the target compound) offers stability under acidic conditions but requires hydrogenolysis for deprotection, whereas tert-butyl carbamate is cleaved under milder acidic conditions .
- The choice of protecting group influences reaction yields and scalability, with benzyl derivatives often favored for robustness .
Crystallographic and Hydrogen-Bonding Patterns
While crystallographic data for the target compound are unavailable, software tools like SHELXL and WinGX are critical for analyzing similar compounds. For example:
- Compound 3’s crystal packing may involve N–H···O hydrogen bonds between hydrazino and sulfonyl groups .
- Compound 15 ’s hydroxyl and imine groups likely form intermolecular hydrogen bonds, contributing to its high thermal stability .
Biological Activity
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
Molecular Formula: C17H16ClN3O4S
Molecular Weight: 393.84 g/mol
IUPAC Name: Benzyl N-(7-chlorosulfonyl-1,5-dimethylindazol-3-yl)carbamate
Canonical SMILES: CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N(N=C2NC(=O)OCC3=CC=CC=C3)C
The compound features a unique indazole moiety, which is critical for its biological activity.
This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to interact with various molecular targets, potentially leading to:
- Inhibition of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms.
- Modulation of signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial and Anticancer Properties
Recent studies have indicated that this compound possesses significant antimicrobial and anticancer activities:
- Antimicrobial Activity: Research has demonstrated that this compound exhibits inhibitory effects against several bacterial strains. The compound's efficacy was evaluated against various carbonic anhydrase isoforms, revealing low nanomolar inhibition constants (K_I) against human isoforms such as hCA II and hCA VII .
- Anticancer Activity: Preliminary findings suggest that the compound may induce cytotoxic effects on cancer cell lines. For instance, related indazole derivatives have shown potent antiproliferative activities against glioblastoma and breast adenocarcinoma cells at low concentrations .
Case Studies
Several studies have explored the specific biological activities of related compounds:
- Inhibition of Carbonic Anhydrases: A study focused on the inhibition profiles of various carbamates indicated that compounds similar to this compound were effective against multiple CA isoforms. The most potent inhibitors were found to have K_I values in the nanomolar range .
- Cytotoxicity Against Tumor Cells: Investigations into the cytotoxic potential of indazole derivatives revealed that they could induce apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
